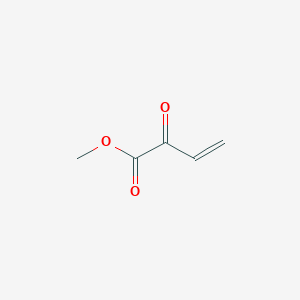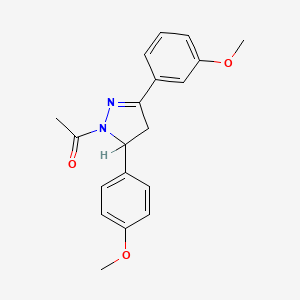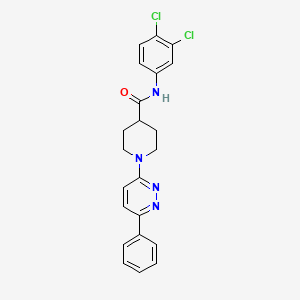![molecular formula C15H13F3 B14138664 1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a phenylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring the presence of a suitable radical initiator and a source of trifluoromethyl radicals.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure the stability of the intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoic acids, while reduction can produce trifluoromethylated cyclohexanes.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other outcomes.
Comparación Con Compuestos Similares
- 1-(2-Phenylethyl)-4-(trifluoromethyl)benzene
- 1-(2-Phenylethyl)-2-(trifluoromethyl)benzene
- 1-(2-Phenylethyl)-3-(difluoromethyl)benzene
Comparison: Compared to its analogs, 1-(2-Phenylethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring. This positioning can significantly affect the compound’s chemical reactivity and physical properties, making it distinct in terms of its applications and behavior in various reactions .
Propiedades
Fórmula molecular |
C15H13F3 |
|---|---|
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H13F3/c16-15(17,18)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Clave InChI |
UCALCLZWSFVKFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



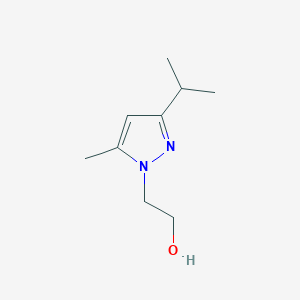
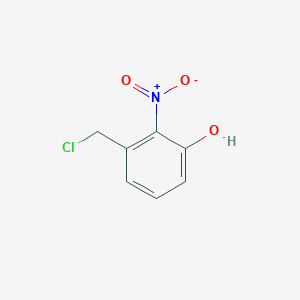
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
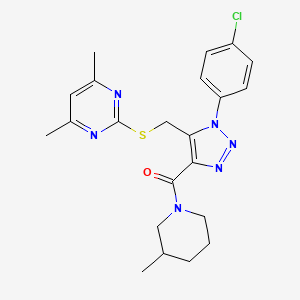
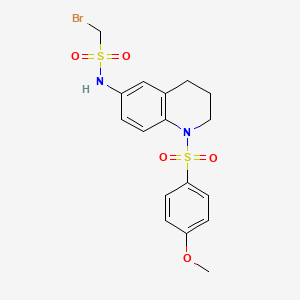
![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)

![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)

![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
